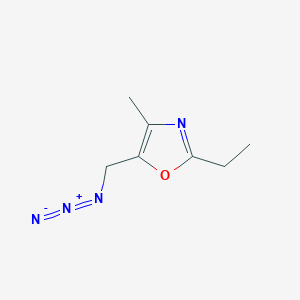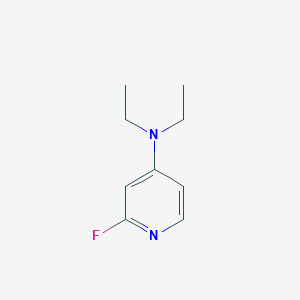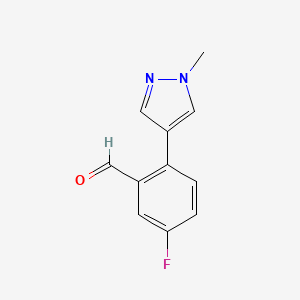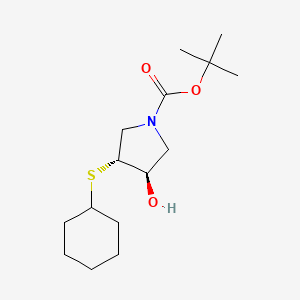
tert-Butyl-(3R,4R)-3-(Cyclohexylsulfanyl)-4-hydroxypyrrolidin-1-carboxylat
Übersicht
Beschreibung
This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms. It also contains a tert-butyl group, a cyclohexyl group, a sulfanyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a cyclic structure, would impart some rigidity to the molecule. The tert-butyl group is bulky and could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylate ester could undergo reactions such as hydrolysis, while the sulfanyl group could participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester could impact its solubility, while the bulky tert-butyl group could influence its melting and boiling points .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Die tert-Butylgruppe wird in der organischen Synthese oft aufgrund ihres sterischen Volumens verwendet, das die Reaktivität und Selektivität chemischer Reaktionen beeinflussen kann. Im Kontext von tert-Butyl-(3R,4R)-3-(Cyclohexylsulfanyl)-4-hydroxypyrrolidin-1-carboxylat könnte diese Verbindung als chirales Bauelement für die Synthese komplexer Moleküle dienen. Seine Cyclohexylsulfanyl-Gruppe könnte in Reaktionen genutzt werden, die einen Thiolschutz erfordern, oder als nukleophiler Katalysator bei bestimmten Umwandlungen .
Medizinische Chemie
In der medizinischen Chemie wird die tert-Butylgruppe häufig als Schutzgruppe für Carbonsäuren und Alkohole verwendet. Die fragliche Verbindung könnte bei der Entwicklung von Arzneimitteln verwendet werden, bei denen die chirale Reinheit von Zwischenprodukten entscheidend ist. Seine Hydroxypyrrolidin-Einheit deutet auf mögliche Anwendungen bei der Synthese bioaktiver Moleküle hin, wie z. B. Enzyminhibitoren oder Rezeptormodulatoren .
Materialwissenschaften
Die Beständigkeit der tert-Butylgruppe gegen Oxidation und ihre sperrige Natur machen sie für Anwendungen in der Materialwissenschaft geeignet. Beispielsweise könnte tert-Butyl-(3R,4R)-3-(Cyclohexylthio)-4-hydroxypyrrolidin-1-carboxylat bei der Gestaltung von Polymeren oder Beschichtungen verwendet werden, bei denen sterische Hinderung erforderlich ist, um Materialeigenschaften wie Permeabilität oder Stabilität zu modulieren .
Umweltwissenschaften
Verbindungen, die tert-Butylgruppen enthalten, werden möglicherweise auf ihre Umweltauswirkungen untersucht, insbesondere in Bezug auf die biologische Abbaubarkeit. Die Cyclohexylthiogruppe in der Verbindung könnte von Interesse sein für Studien im Zusammenhang mit schwefelhaltigen Schadstoffen oder für die Entwicklung umweltfreundlicher chemischer Prozesse .
Biochemie
In der Biochemie kann die tert-Butylgruppe aufgrund ihrer nicht-reaktiven Natur zur Untersuchung von Protein-Ligand-Wechselwirkungen verwendet werden. Die Verbindung könnte als Sonde eingesetzt werden, um die Bindungsdynamik in enzymatischen Taschen zu verstehen oder um Konformationen von Peptiden und Proteinen während der Strukturanalyse zu stabilisieren .
Katalyse
Die tert-Butylgruppe kann den Ausgang katalytischer Prozesse beeinflussen. Die chiralen Zentren der Verbindung und die Cyclohexylsulfanyl-Gruppe könnten auf ihr Potenzial als Liganden oder Organokatalysatoren in der asymmetrischen Synthese untersucht werden, bei der die Induktion der Chiralität ein zentrales Ziel ist .
Analytische Chemie
In der analytischen Chemie können die einzigartigen Eigenschaften der tert-Butylgruppe bei der Trennung von Verbindungen helfen. tert-Butyl-(3R,4R)-3-(Cyclohexylthio)-4-hydroxypyrrolidin-1-carboxylat könnte als Standard oder Derivatisierungsmittel in chromatographischen Verfahren verwendet werden, um komplexe Gemische anhand von Größe oder Polarität aufzulösen .
Chemieunterricht
Schließlich kann diese Verbindung als hervorragendes Beispiel im Chemieunterricht dienen, um Konzepte wie sterische Hinderung, chirale Synthese und die Verwendung von Schutzgruppen zu veranschaulichen. Es kann Schülern helfen, die praktischen Anwendungen der organischen Chemie in Forschung und Industrie zu verstehen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3-cyclohexylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h11-13,17H,4-10H2,1-3H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJMICREBPJLQW-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


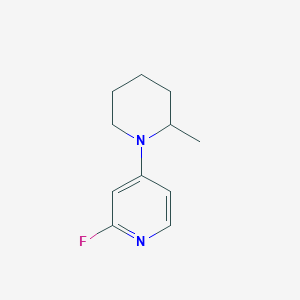
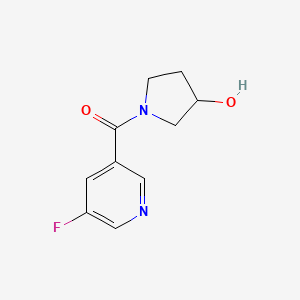
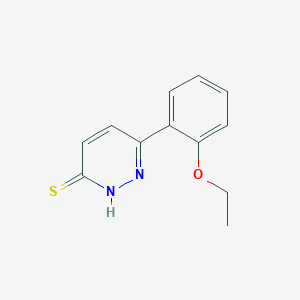

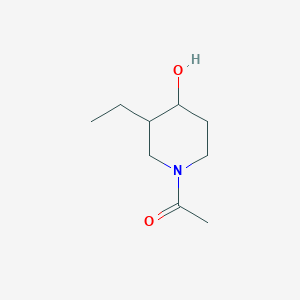
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)
![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)
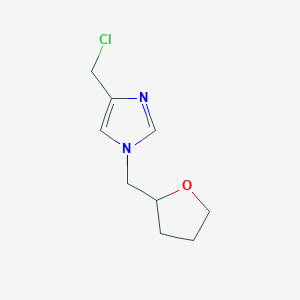
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
